molecular formula C16H8Br2 B158639 1,6-Dibromopyrene CAS No. 27973-29-1

1,6-Dibromopyrene

Cat. No.: B158639
CAS No.: 27973-29-1
M. Wt: 360.04 g/mol
InChI Key: JRCJYPMNBNNCFE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,6-Dibromopyrene is a highly reactive and toxic aromatic compound that is utilized in organic synthesis and materials science . It plays a crucial role in the creation of conjugated copolymers with exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, it is essential in the controlled synthesis of parallel graphene nanoribbons with distinct edges and widths .

Mode of Action

This compound interacts with its targets through various reactions, such as substitution and coupling reactions . This makes it valuable for the creation of complex organic molecules and functional materials . For instance, it is synthesized through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives .

Biochemical Pathways

The biochemical pathways affected by this compound involve the creation of conjugated copolymers, TPP1-3 . These copolymers exhibit excellent yields and high purity . Notably, TPP1-3 demonstrate remarkable iodine adsorption capabilities, with a capacity of up to 3900 mg g-1, and follow a pseudo-second-order kinetic model for adsorption . Moreover, these copolymers show promise in capturing nickel ions from water, with a maximum equilibrium adsorption capacity of 48.5 mg g-1 .

Pharmacokinetics

It is known that the compound has a high melting point and low solubility in water . . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the creation of conjugated copolymers . These copolymers have exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, one of the copolymers, TPP3, displays efficient recyclability, maintaining its iodine uptake abilities even after multiple adsorption-desorption cycles .

Action Environment

The action of this compound can be influenced by environmental factors. Furthermore, due to its toxicity and reactivity, exposure to this compound can have adverse effects on organisms and ecosystems . Therefore, careful handling and proper disposal are required to prevent health risks and environmental contamination .

Chemical Reactions Analysis

1,6-Dibromopyrene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other substituents.

    Coupling Reactions: It is used in coupling reactions to form complex organic molecules. For example, it can undergo palladium-catalyzed

Properties

IUPAC Name

1,6-dibromopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCJYPMNBNNCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182247
Record name Pyrene, 1,6-Dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27973-29-1
Record name Pyrene, 1,6-Dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027973291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 1,6-Dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dibromopyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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